molecular formula C13H13N2O2+ B14295800 1-(2-(4-Nitrophenyl)ethyl)pyridinium CAS No. 118177-67-6

1-(2-(4-Nitrophenyl)ethyl)pyridinium

Cat. No.: B14295800
CAS No.: 118177-67-6
M. Wt: 229.25 g/mol
InChI Key: AOZIQWMPOFXLEG-UHFFFAOYSA-N
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Description

1-(2-(4-Nitrophenyl)ethyl)pyridinium is an organic compound with the molecular formula C13H13N2O2. It is a pyridinium salt, characterized by the presence of a pyridinium ion and a nitrophenyl group.

Preparation Methods

The synthesis of 1-(2-(4-Nitrophenyl)ethyl)pyridinium typically involves the reaction of 4-nitrobenzyl chloride with pyridine under specific conditions. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the pyridine molecule, forming the desired pyridinium salt . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

1-(2-(4-Nitrophenyl)ethyl)pyridinium undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and halogenating agents (e.g., NBS). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-(4-Nitrophenyl)ethyl)pyridinium involves its interaction with molecular targets through its nitrophenyl and pyridinium groups. The nitrophenyl group can participate in electron transfer reactions, while the pyridinium ion can interact with nucleophilic sites on biomolecules. These interactions can lead to various biological effects, including inhibition of enzyme activities and disruption of cellular processes .

Comparison with Similar Compounds

1-(2-(4-Nitrophenyl)ethyl)pyridinium can be compared with other pyridinium salts, such as:

    1-(2-(4-Methylphenyl)ethyl)pyridinium: Similar structure but with a methyl group instead of a nitro group, leading to different reactivity and applications.

    1-(2-(4-Chlorophenyl)ethyl)pyridinium:

    1-(2-(4-Hydroxyphenyl)ethyl)pyridinium: The hydroxy group imparts different chemical reactivity and biological activity.

The uniqueness of this compound lies in its nitrophenyl group, which provides distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

118177-67-6

Molecular Formula

C13H13N2O2+

Molecular Weight

229.25 g/mol

IUPAC Name

1-[2-(4-nitrophenyl)ethyl]pyridin-1-ium

InChI

InChI=1S/C13H13N2O2/c16-15(17)13-6-4-12(5-7-13)8-11-14-9-2-1-3-10-14/h1-7,9-10H,8,11H2/q+1

InChI Key

AOZIQWMPOFXLEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C=C1)CCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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